Cas no 1337482-15-1 (Sofosbuvir impurity G)
Sofosbuvir impurity G Chemical and Physical Properties
Names and Identifiers
-
- Sofosbuvir impurity G
- Sofosbuvir IMpurity C 1337482-15-1
- Ofosbuvi rimpurity
- isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
- (2S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate
- isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alanite
- Sofosbuvir 5'-Desphosphate 3’-O-[(S)-Phosphate]
- sofosbuvir impurity Y008005-G
- SofosbuvirimpurityG
- Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]
- SCHEMBL12214078
- AKOS040738705
- CS-0164658
- (S)-isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate? (sofosbuvir Impurity pound(c)
- propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate
- 1337482-15-1
-
- Inchi: 1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1
- InChI Key: IBMLPFZASPUMOW-YBSJRAAASA-N
- SMILES: [P@@](N([H])[C@]([H])(C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[H])(=O)(OC1C([H])=C([H])C([H])=C([H])C=1[H])O[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@]1(C([H])([H])[H])F)N1C([H])=C([H])C(N([H])C1=O)=O
Computed Properties
- Exact Mass: 529.16254467g/mol
- Monoisotopic Mass: 529.16254467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 913
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 153Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.058 g/l) (25 º C),
Sofosbuvir impurity G Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Sofosbuvir impurity G Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S883160-1mg |
Sofosbuvir impurity G |
1337482-15-1 | ≥99% | 1mg |
¥18,000.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S883160-5mg |
Sofosbuvir impurity G |
1337482-15-1 | ≥99% | 5mg |
¥42,000.00 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12962-1 mg |
Sofosbuvir impurity G |
1337482-15-1 | 98% | 1mg |
¥13467.00 | 2023-04-04 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12962-5 mg |
Sofosbuvir impurity G |
1337482-15-1 | 98% | 5mg |
¥31467.00 | 2023-04-04 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48920-1mg |
Sofosbuvir impurity G |
1337482-15-1 | 98% | 1mg |
¥13374.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48920-5mg |
Sofosbuvir impurity G |
1337482-15-1 | 98% | 5mg |
¥31206.00 | 2023-09-08 | |
| TRC | S675610-5mg |
Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] |
1337482-15-1 | 5mg |
$253.00 | 2023-05-17 | ||
| TRC | S675610-50mg |
Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] |
1337482-15-1 | 50mg |
$1918.00 | 2023-05-17 | ||
| Ambeed | A984993-100g |
(S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate |
1337482-15-1 | 98% | 100g |
$756.0 | 2024-05-29 | |
| MedChemExpress | HY-I0408-1mg |
Sofosbuvir impurity G |
1337482-15-1 | 1mg |
¥12000 | 2024-04-20 |
Sofosbuvir impurity G Suppliers
Sofosbuvir impurity G Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Sofosbuvir impurity G
Sofosbuvir Impurity G: A Comprehensive Overview
Sofosbuvir Impurity G, identified by the CAS number 1337482-15-1, is a critical compound in the field of pharmaceutical chemistry. This impurity is closely associated with the active pharmaceutical ingredient (API) Sofosbuvir, which is widely recognized for its role in the treatment of chronic hepatitis C virus (HCV) infections. The identification and characterization of Sofosbuvir Impurity G are essential for ensuring the quality, safety, and efficacy of Sofosbuvir-based therapies.
The CAS number 1337482-15-1 uniquely identifies this impurity within chemical databases, facilitating its tracking and analysis during the manufacturing and quality control processes of pharmaceuticals. Recent studies have highlighted the importance of understanding the origin, structure, and impact of Sofosbuvir Impurity G on the overall performance of antiviral medications. Researchers have employed advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to isolate and characterize this impurity with precision.
One of the most significant advancements in this area involves the elucidation of the chemical structure of Sofosbuvir Impurity G. Scientists have determined that this impurity arises from specific degradation pathways during the synthesis of Sofosbuvir. Understanding these pathways has enabled manufacturers to implement preventive measures, thereby reducing the formation of this impurity during production. This not only enhances product consistency but also aligns with regulatory requirements for drug substance quality.
The pharmacokinetic properties of Sofosbuvir Impurity G have also been a focal point of recent research. Studies indicate that while this impurity does not possess significant pharmacological activity on its own, its presence in therapeutic formulations can influence drug stability and patient outcomes. Regulatory agencies emphasize strict limits on impurity levels to ensure that medications maintain their intended therapeutic effects without introducing unintended risks.
In terms of synthesis, researchers have developed innovative methodologies to synthesize Sofosbuvir Impurity G in controlled laboratory settings. These methods allow for a deeper exploration of its chemical behavior and interactions with other components in Sofosbuvir formulations. By mimicking real-world manufacturing conditions, scientists can better predict and mitigate potential impurity formation during large-scale production.
The impact of Sofosbuvir Impurity G on drug stability has been another area of intense scrutiny. Advanced stability testing protocols have revealed that this impurity can accelerate the degradation of Sofosbuvir under certain storage conditions. This insight has prompted manufacturers to adopt enhanced packaging and storage solutions to preserve drug potency over its shelf life.
From a regulatory perspective, the control and monitoring of Sofosbuvir Impurity G are integral to compliance with international pharmacopeial standards. Regulatory bodies such as the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for acceptable impurity levels in pharmaceutical products. Adherence to these guidelines ensures that medications meet rigorous quality benchmarks before being approved for patient use.
In conclusion, Sofosbuvir Impurity G, identified by CAS number 1337482-15-1, plays a pivotal role in the development and quality assurance of antiviral therapies targeting HCV infections. Through cutting-edge research and innovative analytical techniques, scientists continue to deepen their understanding of this impurity's characteristics and implications for drug development. As the pharmaceutical industry evolves, maintaining a vigilant focus on impurity control will remain essential for delivering safe, effective, and reliable medications to patients worldwide.
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